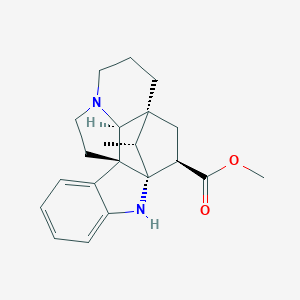
Dihydrovindolinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrovindolinine is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dihydrovindolinine is a compound of significant interest in various scientific research applications, particularly within the fields of medicinal chemistry, pharmacology, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise as a lead compound in the development of anti-cancer agents. Its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines has been documented.
Case Study: Anticancer Activity
- Study : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7).
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cells.
- Mechanism : The study suggested that this compound induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex alkaloids. Its unique structure allows for various modifications that can lead to novel compounds with enhanced biological activity.
Synthesis Table
Pharmacological Studies
The pharmacological profile of this compound includes potential anti-inflammatory and analgesic effects. Research indicates that it may modulate various signaling pathways involved in inflammation.
Pharmacological Insights
- Study : A pharmacological evaluation demonstrated that this compound reduced inflammation in animal models.
- Mechanism : The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Potential Applications in Drug Delivery
Recent advancements suggest that this compound can be incorporated into nanocarriers for targeted drug delivery systems. This approach enhances the bioavailability and reduces side effects associated with conventional chemotherapy.
Case Study: Nanocarrier Development
- Study : Researchers developed a liposomal formulation containing this compound.
- Findings : The liposomal formulation showed improved pharmacokinetics and targeted delivery to tumor sites compared to free this compound.
Eigenschaften
CAS-Nummer |
17172-16-6 |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl (1R,9R,10R,12S,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6-triene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-4,6-7,13,15,18,22H,5,8-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
CZLWGXKWXLVFJU-SBDPWIONSA-N |
SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
Isomerische SMILES |
C[C@@H]1[C@@]23CCCN4[C@@H]2[C@@]5([C@@]1([C@@H](C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
Kanonische SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















